molecular formula C21H38N2 B12582659 N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-75-2

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Katalognummer: B12582659
CAS-Nummer: 627522-75-2
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: GAJNYNPUASYLJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a benzyl group substituted with a methyl group at the para position, attached to an ethane-1,2-diamine backbone, with an undecyl chain attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride, undecylamine, and ethylenediamine.

    Alkylation Reaction: The first step involves the alkylation of ethylenediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms N1-(4-methylbenzyl)ethane-1,2-diamine.

    Amidation Reaction: The second step involves the reaction of N1-(4-methylbenzyl)ethane-1,2-diamine with undecylamine under reflux conditions to yield the final product, N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.

Wirkmechanismus

The mechanism of action of N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-(4-Methylphenyl)methyl-N~2~-decylethane-1,2-diamine
  • N~1~-(4-Methylphenyl)methyl-N~2~-dodecylethane-1,2-diamine
  • N~1~-(4-Methylphenyl)methyl-N~2~-octylethane-1,2-diamine

Uniqueness

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific undecyl chain length, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

627522-75-2

Molekularformel

C21H38N2

Molekulargewicht

318.5 g/mol

IUPAC-Name

N'-[(4-methylphenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H38N2/c1-3-4-5-6-7-8-9-10-11-16-22-17-18-23-19-21-14-12-20(2)13-15-21/h12-15,22-23H,3-11,16-19H2,1-2H3

InChI-Schlüssel

GAJNYNPUASYLJY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCNCCNCC1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.